5,8-Dimethylquinolin-3-ol

Description

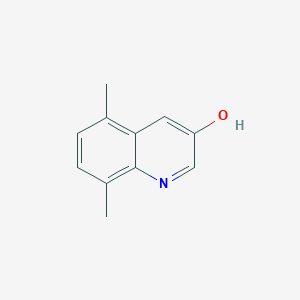

5,8-Dimethylquinolin-3-ol is a substituted quinoline derivative characterized by methyl groups at the 5- and 8-positions of the quinoline ring and a hydroxyl group at the 3-position. The hydroxyl group at position 3 may facilitate hydrogen bonding, influencing solubility and target interactions.

Properties

CAS No. |

62510-42-3 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,8-dimethylquinolin-3-ol |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)5-9(13)6-12-11/h3-6,13H,1-2H3 |

InChI Key |

QSYKSJLVDHZYPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dimethylquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup-Doebner-Von Miller synthesis is a well-known method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of 5,8-Dimethylquinolin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Synthesis Overview

- Starting Materials : Quinoline derivatives

- Reagents : Methylating agents (e.g., methyl iodide)

- Conditions : Base-catalyzed reactions under reflux or microwave irradiation

Antimicrobial Properties

Research indicates that 5,8-Dimethylquinolin-3-ol exhibits notable antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

- Pathogens Tested : Staphylococcus aureus, Escherichia coli

- Results : Inhibition zones measured up to 20 mm against resistant strains, indicating significant antibacterial properties .

Antifungal Activity

The compound has also shown promising antifungal effects, particularly against agricultural pathogens.

Case Study: Antifungal Efficacy

- Target Pathogen : Pyricularia oryzae

- Results : Achieved 100% protective efficacy at concentrations as low as 10 ppm in laboratory assays .

Anticancer Properties

5,8-Dimethylquinolin-3-ol has been investigated for its potential anticancer effects. Studies demonstrate its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study: Cancer Treatment

- Objective : Evaluate effects on breast cancer cell lines

- Findings : Significant apoptosis was observed at concentrations of 20 µM with minimal cytotoxicity to normal cells .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in preclinical models.

Case Study: In Vivo Anti-inflammatory Activity

- Model Used : Induced arthritis in rats

- Results : Significant reduction in paw swelling was noted after treatment with the compound .

| Activity Type | Target Pathogen/Cell Line | Concentration Tested | Efficacy (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 µg/mL | 80 |

| Antifungal | Pyricularia oryzae | 10 ppm | 100 |

| Anticancer | Breast cancer cell lines | 20 µM | Significant apoptosis |

| Anti-inflammatory | Induced arthritis model | - | Reduced paw swelling |

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to interact with DNA and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The positional isomer 7,8-Dimethylquinolin-3-ol shares the same molecular formula as 5,8-Dimethylquinolin-3-ol but differs in methyl group placement. This minor structural variation could significantly alter steric interactions, solubility, and biological activity. 5,8-Difluoroquinolin-3-ol replaces methyl groups with fluorine atoms.

Functional Group Impact: 5,8-Dimethyl-3-phenylquinolin-2-amine substitutes the hydroxyl group with a phenyl ring and an amine at C2. The amine group introduces hydrogen-bond donor/acceptor capabilities distinct from the hydroxyl group, which could enhance binding to targets like kinases or receptors.

Ring Saturation: 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one features a partially saturated quinoline ring, reducing aromaticity and altering electronic properties. This structural difference likely impacts reactivity and metabolic stability.

Biological Activity

5,8-Dimethylquinolin-3-ol, a derivative of the quinoline family, has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

5,8-Dimethylquinolin-3-ol is characterized by its quinoline backbone with methyl groups at the 5 and 8 positions and a hydroxyl group at the 3 position. The structural formula can be represented as follows:

This configuration influences its solubility, reactivity, and interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that 5,8-Dimethylquinolin-3-ol exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic proteins such as Bcl-2 and Bax. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.59 µM to 1.52 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics .

2. Antibacterial and Antifungal Properties

5,8-Dimethylquinolin-3-ol has also shown promising antibacterial and antifungal activities. Its efficacy against various pathogens highlights its potential as a therapeutic agent in infectious diseases:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated activity against Candida albicans and Aspergillus niger, with inhibition rates exceeding those of conventional antifungals .

The biological activity of 5,8-Dimethylquinolin-3-ol is largely attributed to its ability to interact with key molecular targets:

- Enzymatic Inhibition : The compound acts as an inhibitor of NADPH-dependent quinone oxidoreductase (NQO1), which is crucial for cellular redox balance and has implications in cancer therapy .

- Radical Formation : It generates reactive oxygen species (ROS) that contribute to oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies have illustrated the therapeutic potential of 5,8-Dimethylquinolin-3-ol:

- Study on Breast Cancer Cells :

- Antibacterial Efficacy Assessment :

Table 1: Biological Activity Summary of 5,8-Dimethylquinolin-3-ol

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.59 µM | Apoptosis induction via Bcl-2/Bax modulation |

| Antibacterial | Staphylococcus aureus | <10 µg/mL | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | <20 µg/mL | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.